molecular formula C23H20N2O2S2 B11188348 (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11188348
M. Wt: 420.6 g/mol
InChI Key: GGUKORRAAAWTGU-VLGSPTGOSA-N
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Description

The compound (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that includes multiple functional groups such as thiazolidinone, pyrroloquinoline, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the construction of the pyrroloquinoline core. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

(1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2O2S2/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(27)25(22)17(14)15)18-19(26)24-21(28)29-18/h4-11H,12H2,1-3H3,(H,24,26,28)/b18-16-

InChI Key

GGUKORRAAAWTGU-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=S)S4)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=C4C(=O)NC(=S)S4)(C)C5=CC=CC=C5)C

Origin of Product

United States

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